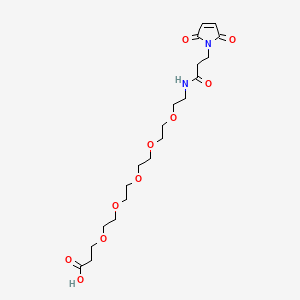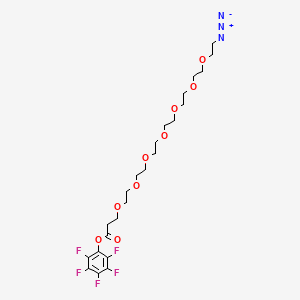
Olaparib D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olaparib D4 is a deuterated form of Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. Olaparib is widely used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers. The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib involves multiple steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate is synthesized using the Negishi coupling reaction. The process involves the following steps :
Formation of Phthalazinone Moiety: Phthalhydrazide is used as the starting material.
Negishi Coupling Reaction: This reaction is used to form the key intermediate.
Condensation Reaction: The intermediate is then condensed with N-Boc-piperazine.
Final Steps: The Boc group is removed, and the compound is reacted with cyclopropane carbonyl chloride to synthesize Olaparib.
Industrial Production Methods
Industrial production methods focus on optimizing yield and reducing the use of toxic compounds. The process involves the use of less toxic reagents and improved reaction conditions to achieve higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Olaparib undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, N-Boc-piperazine, and cyclopropane carbonyl chloride. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products
The major products formed from these reactions include the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid and the final product, Olaparib .
Wissenschaftliche Forschungsanwendungen
Olaparib D4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Olaparib.
Biology: Studied for its effects on DNA repair mechanisms.
Medicine: Used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers
Wirkmechanismus
Olaparib exerts its effects by inhibiting PARP enzymes, which are involved in the repair of single-strand DNA breaks. By inhibiting these enzymes, Olaparib induces synthetic lethality in cancer cells with BRCA mutations, leading to cell death. The molecular targets include PARP1 and PARP2, and the pathways involved are related to DNA damage repair .
Vergleich Mit ähnlichen Verbindungen
Olaparib is part of a class of drugs known as PARP inhibitors. Similar compounds include:
Niraparib: Also a PARP inhibitor, but more efficacious in BRCA wild-type models.
Rucaparib: Another PARP inhibitor with similar catalytic activities.
Talazoparib: Known for its minimal risk of drug-drug interactions.
Olaparib stands out due to its extensive use in clinical settings and its effectiveness in treating BRCA-mutated cancers .
Eigenschaften
Molekularformel |
C24H23FN4O3 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-5,6,7,8-tetradeuterio-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i1D,2D,3D,4D |
InChI-Schlüssel |
FDLYAMZZIXQODN-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5CC5)[2H])[2H] |
Kanonische SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)

![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)



![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)


![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)
